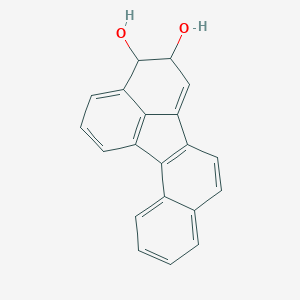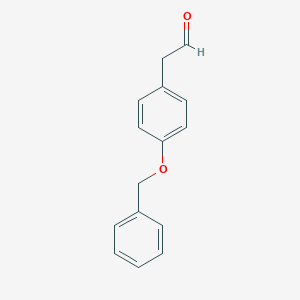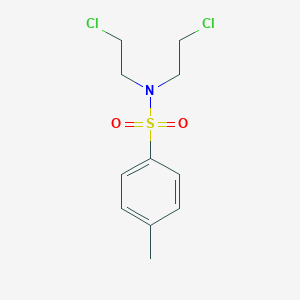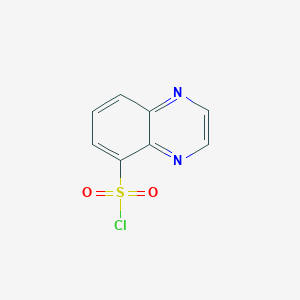
Quinoxaline-5-sulfonyl chloride
Vue d'ensemble
Description
Quinoxaline-5-sulfonyl chloride is a chemical compound that serves as a versatile intermediate in the synthesis of various quinoxaline derivatives. These derivatives are of significant interest due to their broad spectrum of pharmacological activities, including antitumor, antibacterial, and antifungal properties . The compound is characterized by the presence of a sulfonyl chloride group at the fifth position of the quinoxaline ring,
Applications De Recherche Scientifique
-
Organic Chemistry and Material Science
- Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .
- It has been used for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .
- The last few decades have witnessed several publications utilizing quinoxaline scaffolds for these purposes .
-
Medicinal Chemistry and Pharmacology
- Quinoxaline is a privileged pharmacophore that has broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics .
- The therapeutic potential and biomedical applications of quinoxalines have been enhanced by the incorporation of the sulfonamide group into their chemical framework .
- Quinoxaline sulfonamide derivatives have shown a broad range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action .
-
Synthesis of Bioactive Molecules
- Quinoxaline has been used extensively in the synthesis of bioactive molecules .
- The last few decades have seen numerous publications utilizing quinoxaline scaffolds for the design and development of various bioactive molecules .
- These molecules have a wide range of physicochemical and biological activities .
-
Development of Dyes and Fluorescent Materials
-
Electroluminescent Materials and Organic Sensitizers for Solar Cell Applications
-
Polymeric Optoelectronic Materials
-
Phosphate-Based Heterogeneous Catalysts
-
Anticancer and Anti-Inflammatory Agents
- Certain quinoxaline derivatives have shown high activity against cancer cell lines .
- These compounds have been compared with doxorubicin, a standard drug .
- The derivatives include 6-bromo-3-(4-methoxystyryl)quinoxaline-2(1H)-one, 2-(6-bromo-3-methyl-2-(1H)quinoxalinon-1-l)acetohydrazide, 6-bromo-3-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl] quinoxalin-2-amine, 2-[6(7)-bromo-2-methyl quinoxalin-3-yloxy]aniline, 4-[6(7)-bromo-2-methylquinoxalin-3-yloxy]aniline, and 4-(6-Bromo-3-methylquinoxalin-2-yloxy)-N-(4-chlorobenzylidine)aniline .
-
Antimicrobial Agents
- Quinoxaline sulfonamides have shown a broad range of biomedical activities, such as antibacterial and antifungal action .
- The current biological diagnostic findings suggest that quinoxaline-linked sulfonamide hybrids are capable of being established as lead compounds .
- Modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .
Safety And Hazards
Quinoxaline-5-sulfonyl chloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to handle it in accordance with good industrial hygiene and safety practice .
Orientations Futures
There is a growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment . The synthesis of quinoxalines under transition-metal-free conditions is a promising area of research . Future developments are expected to focus on the synthesis of quinoxalines using green chemistry and cost-effective methods .
Propriétés
IUPAC Name |
quinoxaline-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S/c9-14(12,13)7-3-1-2-6-8(7)11-5-4-10-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKORIYAIZIQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582120 | |
| Record name | Quinoxaline-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxaline-5-sulfonyl chloride | |
CAS RN |
844646-88-4 | |
| Record name | Quinoxaline-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



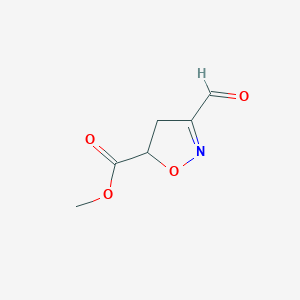
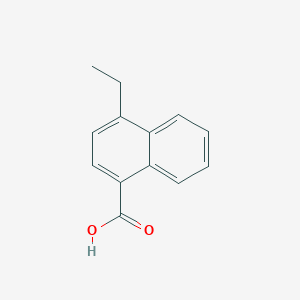
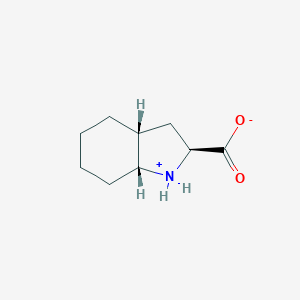
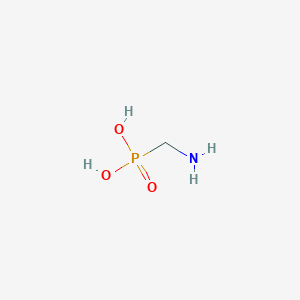
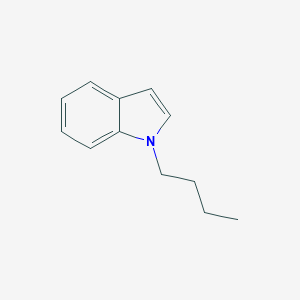
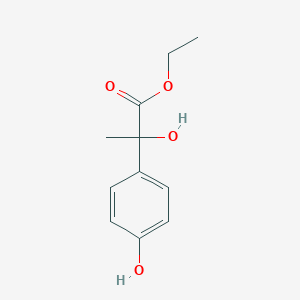
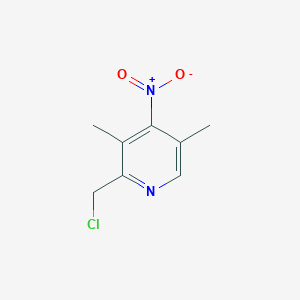
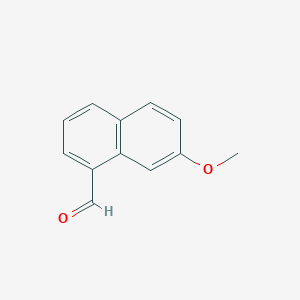
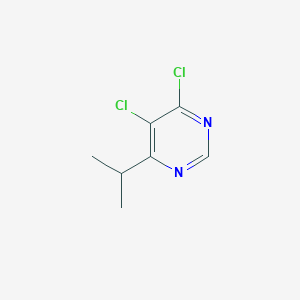
![6-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122715.png)
